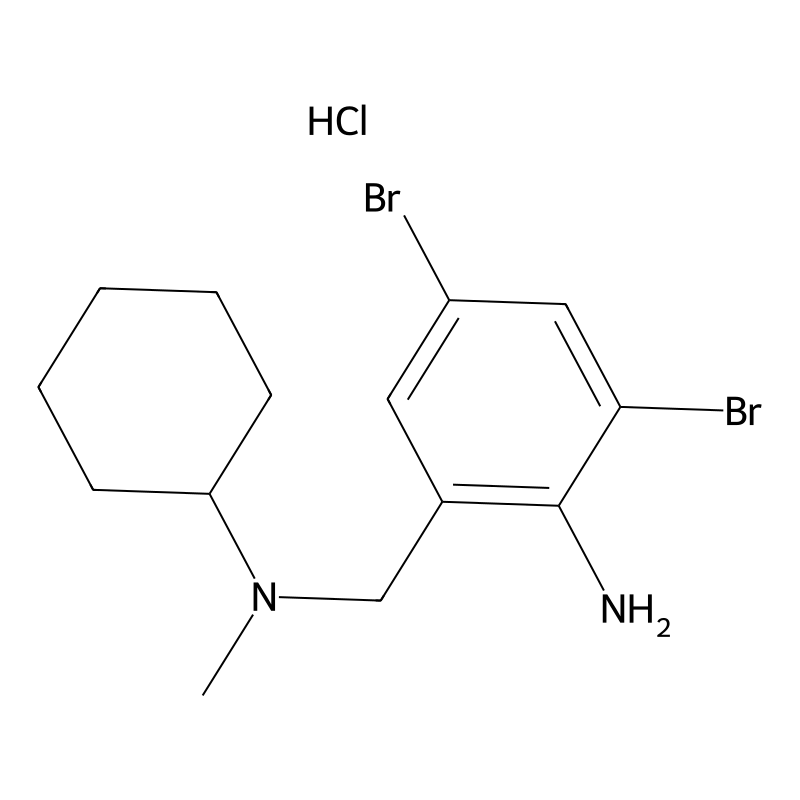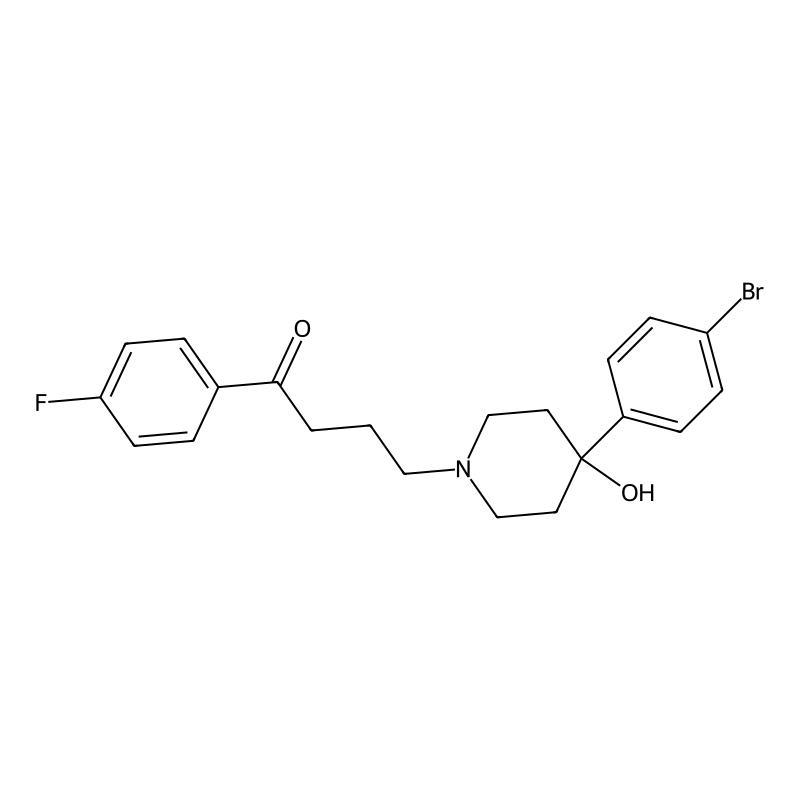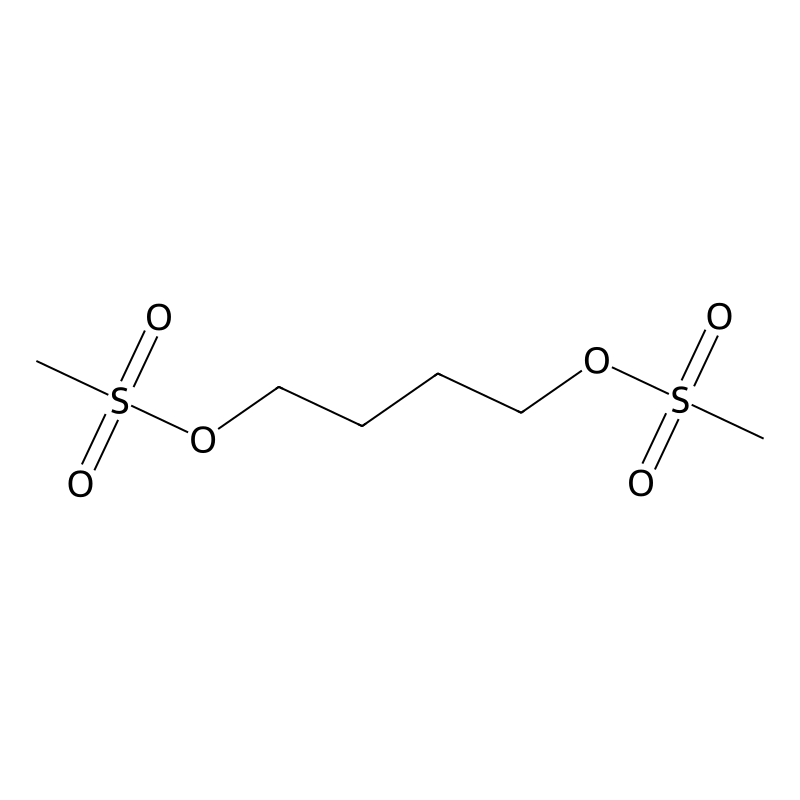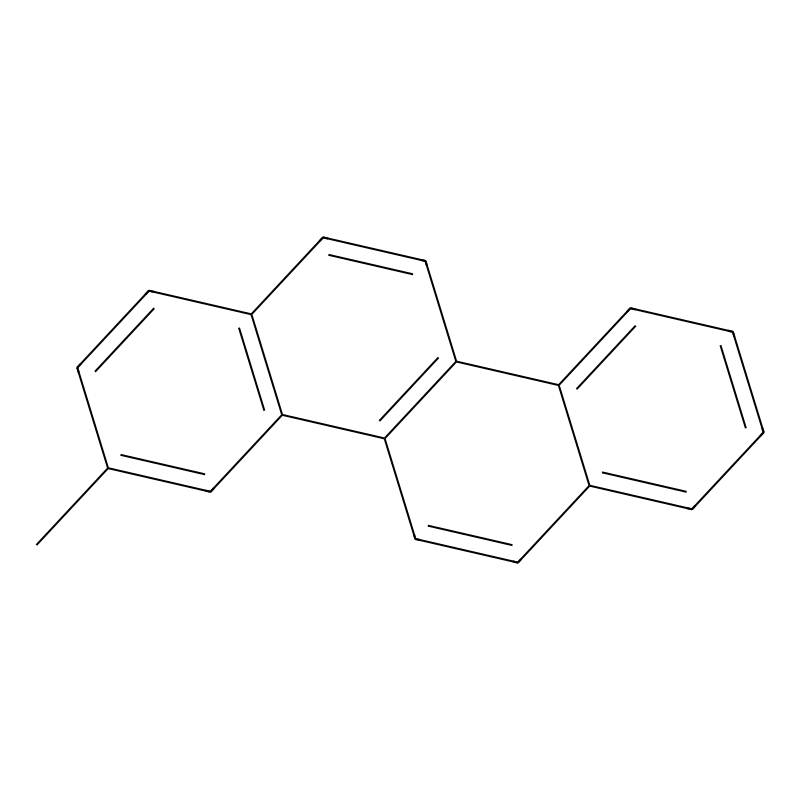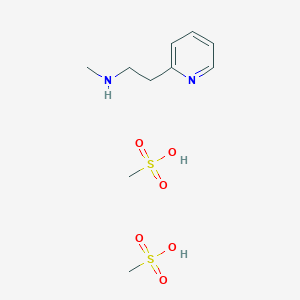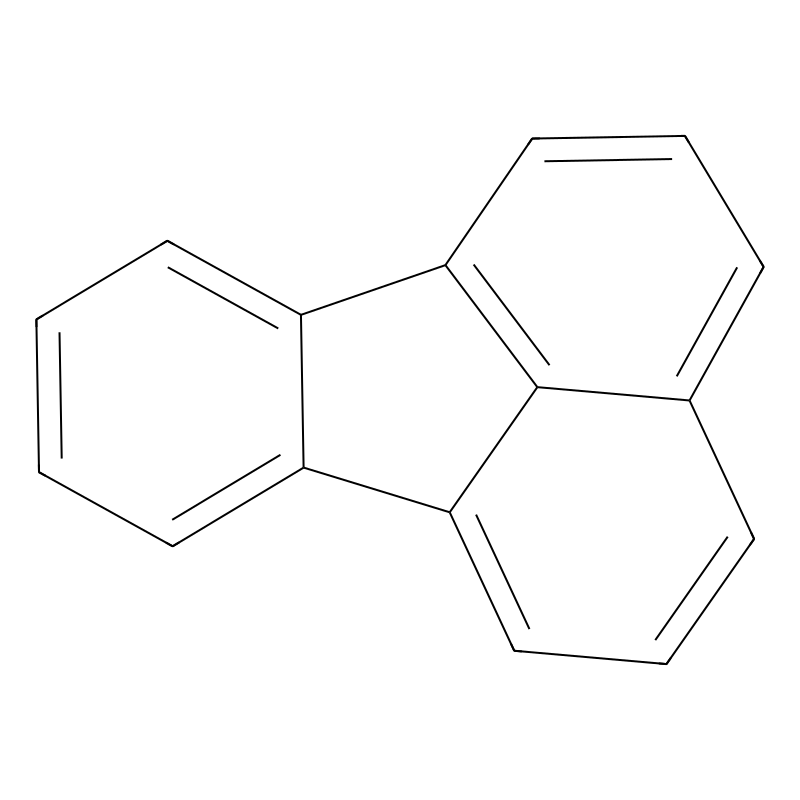Pharmacopeia & Metrological Institutes Standards
CAS No.:611-75-6
Molecular Formula:C14H20Br2N2.ClH
C14H21Br2ClN2
C14H21Br2ClN2
Molecular Weight:412.59 g/mol
Availability:
In Stock
CAS No.:10457-90-6
Molecular Formula:C21H23BrFNO2
Molecular Weight:420.3 g/mol
Availability:
In Stock
CAS No.:55-98-1
Molecular Formula:C6H14O6S2
Molecular Weight:246.3 g/mol
Availability:
In Stock
CAS No.:3351-31-3
Molecular Formula:C19H14
Molecular Weight:242.3 g/mol
Availability:
In Stock
CAS No.:54856-23-4
Molecular Formula:C10H20N2O6S2
Molecular Weight:328.4 g/mol
Availability:
In Stock
CAS No.:206-44-0
Molecular Formula:C16H10
Molecular Weight:202.25 g/mol
Availability:
In Stock
